An In-depth Technical Guide to 4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6)
An In-depth Technical Guide to 4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-bromo-3-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries.
Core Physicochemical Properties
4-Bromo-3-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in chemical synthesis and for regulatory documentation.
| Property | Value | Reference(s) |
| CAS Number | 25118-59-6 | [2] |
| Molecular Formula | C₇H₄BrClO₂ | [1] |
| Molecular Weight | 235.46 g/mol | [1] |
| Melting Point | 220-224 °C | [1] |
| Boiling Point (Predicted) | 333.7 ± 27.0 °C at 760 mmHg | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Solubility | Soluble in methanol | [1] |
| pKa (Predicted) | 3.60 ± 0.10 | [1] |
Spectroscopic Data
Experimental nuclear magnetic resonance (NMR) data provides confirmation of the chemical structure of 4-bromo-3-chlorobenzoic acid.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| ¹H NMR (400 MHz, CDCl₃) | 7.99-7.96 | t |
| 7.65-7.62 | m | |
| 7.42-7.41 | d, J = 4 Hz | |
| ¹³C NMR (126 MHz, CDCl₃) | 167.4 | |
| 136.5 | ||
| 134.9 | ||
| 134.0 | ||
| 133.7 | ||
| 133.5 | ||
| 121.1 |
Reference for NMR data:[2]
Synthesis
A plausible and common method for the synthesis of 4-bromo-3-chlorobenzoic acid is the oxidation of the corresponding toluene (B28343) derivative, 4-bromo-3-chlorotoluene (B1266831). This method is widely used for the preparation of benzoic acid derivatives from their alkylbenzene precursors.
Experimental Protocol: Oxidation of 4-Bromo-3-chlorotoluene
Materials:
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4-Bromo-3-chlorotoluene
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Potassium permanganate (B83412) (KMnO₄)
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Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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Sodium bisulfite (NaHSO₃) (for workup)
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Water
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-chlorotoluene and a solution of sodium or potassium hydroxide in water.
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Oxidation: While stirring vigorously, gradually add a solution of potassium permanganate in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
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Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. If any unreacted permanganate remains, it can be quenched by the addition of a small amount of sodium bisulfite until the purple color disappears.
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Acidification: The filtrate, containing the potassium or sodium salt of 4-bromo-3-chlorobenzoic acid, is then acidified with a mineral acid such as sulfuric or hydrochloric acid until the pH is acidic. This will precipitate the crude 4-bromo-3-chlorobenzoic acid.
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Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol.
Caption: Synthesis workflow for 4-bromo-3-chlorobenzoic acid.
Analytical Methods
The purity and identity of 4-bromo-3-chlorobenzoic acid can be determined using various analytical techniques.
Titration
An aqueous acid-base titration is a straightforward method to determine the purity of 4-bromo-3-chlorobenzoic acid.
Experimental Protocol:
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Accurately weigh a sample of 4-bromo-3-chlorobenzoic acid.
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Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.
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Add a few drops of a suitable indicator (e.g., phenolphthalein).
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Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration until the endpoint is reached (indicated by a persistent color change).
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The purity of the acid can be calculated based on the volume of the titrant used, its concentration, and the initial mass of the sample.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and identifying impurities in 4-bromo-3-chlorobenzoic acid. A silylated GC method can also be employed for its analysis.
Caption: Analytical workflow for 4-bromo-3-chlorobenzoic acid.
Applications in Drug Development and Research
4-Bromo-3-chlorobenzoic acid serves as a vital building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility lies in its role as a chemical intermediate, where its specific structure is leveraged to construct active pharmaceutical ingredients (APIs).[1]
The presence of three different functional groups on the benzene (B151609) ring—a carboxylic acid, a bromine atom, and a chlorine atom—provides multiple reaction sites for further chemical modifications. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, which is a key aspect of drug discovery and development.
Safety Information
It is important to handle 4-bromo-3-chlorobenzoic acid with appropriate safety precautions. It is classified as a substance that is toxic if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).




